Xantphos palladacycle gen 4
Overview
Description
Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II) is a complex organometallic compound. It is known for its role as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. The compound features a palladium center coordinated with a xanthene-based ligand and a methanesulfonate group, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II) typically involves the following steps:
Preparation of the Xanthene Ligand: The xanthene ligand is synthesized by reacting benzyl chloride with xanthene in the presence of a base.
Formation of the Palladium Complex: The xanthene ligand is then reacted with palladium acetate and methanesulfonic acid to form the palladium complex.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II) undergoes several types of reactions:
Oxidative Addition: The palladium center can undergo oxidative addition with aryl halides.
Reductive Elimination: This reaction is crucial in forming carbon-carbon and carbon-heteroatom bonds.
Substitution Reactions: The methanesulfonate group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Reagents: Aryl halides, alkylzinc reagents, carbon monoxide, triethylamine.
Conditions: Typically, these reactions are carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (50-100°C).
Major Products
Negishi Coupling: Produces biaryl compounds.
Aminocarbonylation: Produces amides from aryl halides and amines.
Scientific Research Applications
Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II) has several applications in scientific research:
Chemistry: Used as a catalyst in cross-coupling reactions such as Negishi coupling and aminocarbonylation.
Biology: Facilitates the synthesis of biologically active molecules.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The compound exerts its catalytic effects through the following mechanism:
Oxidative Addition: The palladium center inserts into the carbon-halogen bond of an aryl halide.
Transmetalation: The aryl group is transferred from the palladium center to an alkylzinc reagent.
Reductive Elimination: The palladium center facilitates the formation of a new carbon-carbon bond, regenerating the catalyst.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonato(triphenylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- RuPhos Pd G3
- tBuXPhos-Pd-G3
- XPhos Pd G3
Uniqueness
Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II) is unique due to its xanthene-based ligand, which provides enhanced stability and reactivity compared to other palladium complexes. This makes it particularly effective in catalyzing a wide range of organic transformations.
Properties
IUPAC Name |
4,5-bis(diphenylphosphanyl)-9,9-dimethylxanthene-1-sulfonate;N-methyl-2-phenylaniline;palladium(2+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O4P2S.C13H12N.Pd/c1-39(2)32-24-15-25-33(44(28-16-7-3-8-17-28)29-18-9-4-10-19-29)37(32)43-38-34(26-27-35(36(38)39)46(40,41)42)45(30-20-11-5-12-21-30)31-22-13-6-14-23-31;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;/h3-27H,1-2H3,(H,40,41,42);2-7,9-10,14H,1H3;/q;-1;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOVUEQXJMPHRD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC(=C51)S(=O)(=O)[O-])P(C6=CC=CC=C6)C7=CC=CC=C7)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H43NO4P2PdS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
946.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621274-19-8 | |
Record name | Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene](2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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